molecular formula C8H12N2O2S B3220756 Ethyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate CAS No. 120237-87-8

Ethyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No. B3220756
CAS RN: 120237-87-8
M. Wt: 200.26 g/mol
InChI Key: AQVCYUVTTLBJJD-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance and state of matter under standard conditions .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, and refractive index. It also includes chemical properties like acidity or basicity, reactivity with other substances, and stability .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A notable study by Raut et al. (2020) explored the synthesis of benzofused thiazole derivatives, which are evaluated for their antioxidant and anti-inflammatory activities. The research highlighted the potential of these derivatives, particularly compounds 3c, 3d, and 3e, showing distinct anti-inflammatory activity and potential antioxidant activity against various reactive species. This study suggests the utility of Ethyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate derivatives in designing alternative therapeutic agents with antioxidant and anti-inflammatory properties (Raut et al., 2020).

Mechanism of Action

This is typically used in the context of biological activity. It describes how the compound interacts with biological systems to exert its effects .

Safety and Hazards

This includes information about the compound’s toxicity, flammability, and environmental impact. It also includes precautions that should be taken while handling the compound .

Future Directions

This involves discussing potential future research directions. It could include potential applications of the compound, areas of its chemistry that need further exploration, and ways to improve its synthesis .

properties

IUPAC Name

ethyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-3-12-8(11)7-5(2)10-6(4-9)13-7/h3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVCYUVTTLBJJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)CN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate
Reactant of Route 2
Ethyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate
Reactant of Route 3
Ethyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate
Reactant of Route 4
Ethyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate
Reactant of Route 5
Ethyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate
Reactant of Route 6
Ethyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate

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